N-{2-[(3-hydroxypropyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-{2-[(3-hydroxypropyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is a complex organic compound that features a benzothiazole core, a pyrrole ring, and a hydroxypropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron(III) chloride .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-hydroxypropyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the benzothiazole core can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group would yield a ketone, while reduction of the carbonyl group in the benzothiazole core would yield an alcohol.
Scientific Research Applications
N-{2-[(3-hydroxypropyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving benzothiazole and pyrrole derivatives.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of N-{2-[(3-hydroxypropyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways involving these targets, leading to changes in cellular function or signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives, pyrrole-containing molecules, and hydroxypropylamino-substituted compounds. Examples include:
- 1-(3-hydroxypropyl)-2-[(3-nitrobenzoyl)amino]-1H-benzimidazol-5-yl pivalate
- Various imidazole derivatives
Uniqueness
What sets N-{2-[(3-hydroxypropyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
Molecular Formula |
C17H18N4O3S |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-[2-(3-hydroxypropylamino)-2-oxoethyl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C17H18N4O3S/c22-9-3-6-18-15(23)11-19-16(24)12-4-5-13-14(10-12)25-17(20-13)21-7-1-2-8-21/h1-2,4-5,7-8,10,22H,3,6,9,11H2,(H,18,23)(H,19,24) |
InChI Key |
BQRMVGLFLJKLBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=NC3=C(S2)C=C(C=C3)C(=O)NCC(=O)NCCCO |
Origin of Product |
United States |
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